1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one
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Overview
Description
1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a methoxy group at the 6th position of the benzofuran ring and a methylpropanone group at the 2nd position. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one typically involves the reaction of 6-methoxysalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction forms the benzofuran ring through a cyclization process . The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Catalyst/Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can reduce the reaction time significantly.
Chemical Reactions Analysis
1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways .
Comparison with Similar Compounds
1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives such as:
2-Acetylbenzofuran: Similar structure but lacks the methoxy group, leading to different biological activities.
6-Methoxy-2-benzoylbenzofuran: Contains a benzoyl group instead of a methylpropanone group, which affects its chemical reactivity and applications.
2-(6-Methoxybenzofuran-2-yl)propan-1-amine: An amine derivative with different pharmacological properties.
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(6-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H14O3/c1-8(2)13(14)12-6-9-4-5-10(15-3)7-11(9)16-12/h4-8H,1-3H3 |
InChI Key |
MWESTIBKQSTGNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(O1)C=C(C=C2)OC |
Origin of Product |
United States |
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